1-(2-Iodo-6-methoxypyridin-4-YL)ethanone
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Overview
Description
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an iodo group at the 2-position, a methoxy group at the 6-position, and an ethanone group at the 4-position of the pyridine ring
Preparation Methods
The synthesis of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced at the 6-position using a methoxylating agent like dimethyl sulfate or methyl iodide.
Acylation: The ethanone group is introduced at the 4-position through an acylation reaction using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Iodo-6-methoxypyridin-4-YL)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The iodo group can enhance the compound’s binding affinity to target proteins, while the methoxy and ethanone groups contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
1-(2-Iodo-6-methoxypyridin-4-YL)ethanone can be compared with other similar compounds, such as:
1-(5-Methoxypyridin-3-yl)ethanone: This compound has a methoxy group at the 5-position instead of the 6-position, which may affect its reactivity and binding properties.
1-(2-Methoxypyridin-3-yl)ethanone: This compound lacks the iodo group, which may result in different chemical and biological activities.
1-(6-Methoxypyridin-3-yl)ethanone: This compound has the methoxy group at the 6-position but lacks the iodo group, making it less reactive in substitution reactions.
Properties
Molecular Formula |
C8H8INO2 |
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Molecular Weight |
277.06 g/mol |
IUPAC Name |
1-(2-iodo-6-methoxypyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8INO2/c1-5(11)6-3-7(9)10-8(4-6)12-2/h3-4H,1-2H3 |
InChI Key |
JEFFBFZRUDRUFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)I)OC |
Origin of Product |
United States |
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